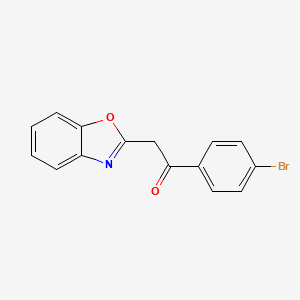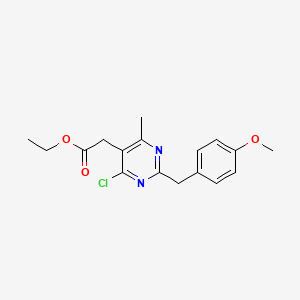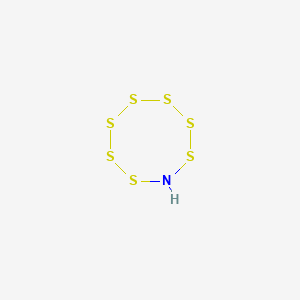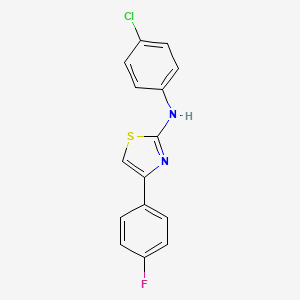![molecular formula C26H25N3O B12122081 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are commonly employed . These methods offer high yields and are suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indoloquinoxaline alcohols .
Aplicaciones Científicas De Investigación
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action for 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process stabilizes the DNA structure and inhibits the activity of enzymes such as topoisomerase II . The compound’s interaction with DNA is influenced by the substituents and side chains attached to the indoloquinoxaline nucleus .
Comparación Con Compuestos Similares
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the butoxybenzyl and methyl substituents.
2,3-dimethyl-6H-indolo[2,3-b]quinoxaline: Similar structure with different substituents.
Uniqueness
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and stability. The butoxybenzyl group contributes to its solubility and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C26H25N3O |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
6-[(2-butoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O/c1-3-4-16-30-23-15-8-5-11-19(23)17-29-25-18(2)10-9-12-20(25)24-26(29)28-22-14-7-6-13-21(22)27-24/h5-15H,3-4,16-17H2,1-2H3 |
Clave InChI |
MVIIIOCINAPZQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)
![N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)

![(5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122038.png)

